molecular formula C25H23N3O5S B2583467 Ethyl 5-(3,4-dimethylbenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-78-5

Ethyl 5-(3,4-dimethylbenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2583467
CAS RN: 851951-78-5
M. Wt: 477.54
InChI Key: BNFKFPMOIJEZTH-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-dimethylbenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H23N3O5S and its molecular weight is 477.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Metabolite Research

Research on similar compounds often focuses on the synthesis of novel chemical structures and their metabolites. For example, studies have reported on the syntheses of various metabolites of related compounds, highlighting the importance of such research in understanding the metabolic pathways and potential applications of these compounds in pharmaceuticals and chemical synthesis (Mizuno et al., 2006)[https://consensus.app/papers/syntheses-metabolites-ethyl-mizuno/3c6ba27fba9f5a26b17c7b831e83020e/?utm_source=chatgpt].

Novel Compound Creation and Applications

The creation of novel compounds with unique structures is a significant area of research, with applications in developing new drugs, materials, and chemical processes. For instance, the synthesis and reactions of new pyridazinones have been explored, demonstrating the potential for these compounds in creating new chemicals with specific properties and activities (Abdel Ghani, 1991)[https://consensus.app/papers/synthesis-reactions-some-pyridazinones-abdel/d6ddc56fee8c5fbf8675f2c9aeb92ac4/?utm_source=chatgpt].

Biological Activities and Potential Therapeutic Applications

Research on related compounds also extends to investigating their biological activities, including antimicrobial, antifungal, and potential anticancer properties. These studies are crucial for identifying new therapeutic agents and understanding the mechanisms of action of these compounds (Sayed et al., 2003)[https://consensus.app/papers/434dichlorophenyl4oxo24antipyrinylbutanoic-acid-sayed/1198329d98e154988642d078f28dbe25/?utm_source=chatgpt].

properties

IUPAC Name

ethyl 5-[(3,4-dimethylbenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S/c1-5-33-25(31)21-19-13-34-23(26-22(29)16-7-6-14(2)15(3)12-16)20(19)24(30)28(27-21)17-8-10-18(32-4)11-9-17/h6-13H,5H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFKFPMOIJEZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)C)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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